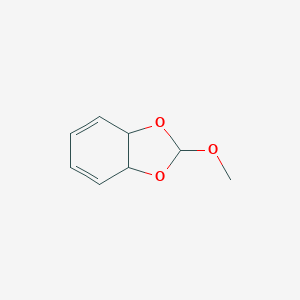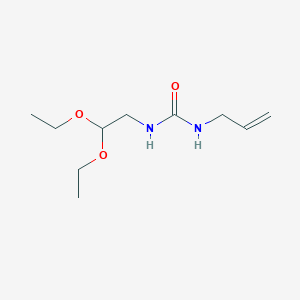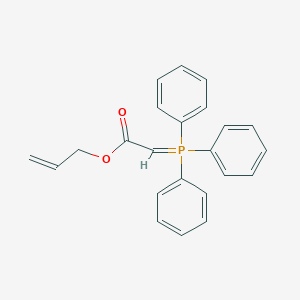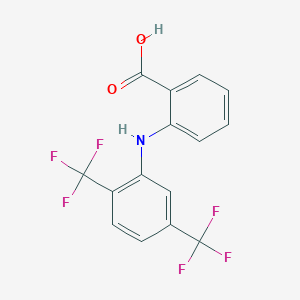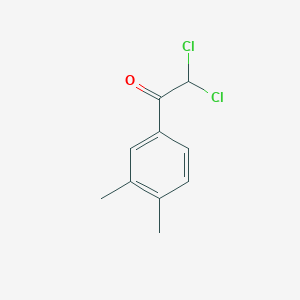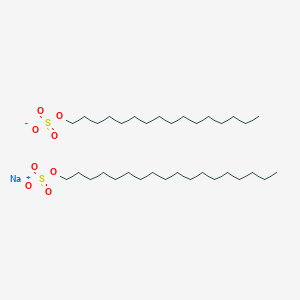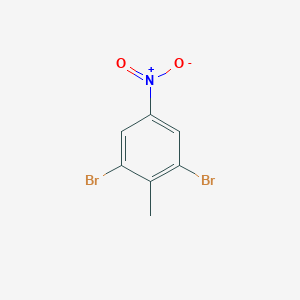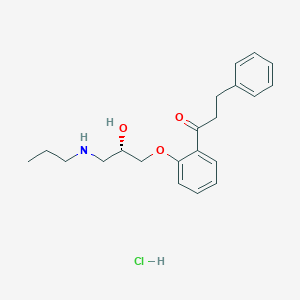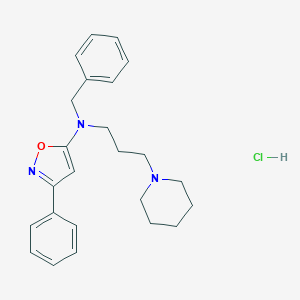
N-benzyl-3-phenyl-N-(3-piperidin-1-ylpropyl)-1,2-oxazol-5-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-3-phenyl-N-(3-piperidin-1-ylpropyl)-1,2-oxazol-5-amine hydrochloride, commonly known as BRL-15572, is a chemical compound that belongs to the class of oxazoline derivatives. It has been extensively studied in the field of neuroscience due to its potential therapeutic applications in the treatment of various neurological disorders. BRL-15572 is a selective antagonist of the dopamine D3 receptor, which plays a crucial role in the regulation of dopamine neurotransmission.
作用機序
BRL-15572 exerts its pharmacological effects by selectively blocking the dopamine D3 receptor. The dopamine D3 receptor is a G protein-coupled receptor that is primarily located in the mesolimbic and mesocortical regions of the brain. It has been implicated in the regulation of various physiological processes such as reward, motivation, and cognition. By blocking the dopamine D3 receptor, BRL-15572 reduces the release of dopamine in these regions, thereby modulating the activity of the dopaminergic system.
生化学的および生理学的効果
BRL-15572 has been shown to exhibit a number of biochemical and physiological effects. It has been shown to reduce the release of dopamine in the mesolimbic and mesocortical regions of the brain, which are involved in the regulation of reward, motivation, and cognition. This modulation of the dopaminergic system has been implicated in the potential therapeutic applications of BRL-15572 in the treatment of various neurological disorders such as addiction, schizophrenia, and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of BRL-15572 is its selective antagonist activity towards the dopamine D3 receptor. This allows for the specific modulation of the dopaminergic system without affecting other neurotransmitter systems. However, one of the limitations of BRL-15572 is its hydrophilic nature, which can limit its ability to penetrate the blood-brain barrier. This can make it difficult to achieve therapeutic concentrations of the compound in the brain.
将来の方向性
There are several potential future directions for the study of BRL-15572. One area of research could be the development of more potent and selective antagonists of the dopamine D3 receptor. Another potential direction could be the investigation of the potential therapeutic applications of BRL-15572 in the treatment of addiction, schizophrenia, and Parkinson's disease. Additionally, the development of more effective methods for delivering BRL-15572 to the brain could also be an area of future research.
合成法
The synthesis of BRL-15572 involves the condensation of 3-(4-bromobenzyl)-1,2-oxazole-5-carboxylic acid with 3-piperidin-1-ylpropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reduced to the desired product using a reducing agent such as sodium borohydride. The final product is obtained as a hydrochloride salt.
科学的研究の応用
BRL-15572 has been extensively studied in the field of neuroscience due to its potential therapeutic applications in the treatment of various neurological disorders. It has been shown to exhibit selective antagonist activity towards the dopamine D3 receptor, which is involved in the regulation of dopamine neurotransmission. Dopamine is a neurotransmitter that plays a crucial role in the regulation of various physiological processes such as movement, motivation, reward, and cognition.
特性
CAS番号 |
102820-99-5 |
|---|---|
製品名 |
N-benzyl-3-phenyl-N-(3-piperidin-1-ylpropyl)-1,2-oxazol-5-amine hydrochloride |
分子式 |
C24H30ClN3O |
分子量 |
412 g/mol |
IUPAC名 |
N-benzyl-3-phenyl-N-(3-piperidin-1-ylpropyl)-1,2-oxazol-5-amine;hydrochloride |
InChI |
InChI=1S/C24H29N3O.ClH/c1-4-11-21(12-5-1)20-27(18-10-17-26-15-8-3-9-16-26)24-19-23(25-28-24)22-13-6-2-7-14-22;/h1-2,4-7,11-14,19H,3,8-10,15-18,20H2;1H |
InChIキー |
WAQHCSUWLOLSTH-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCCN(CC2=CC=CC=C2)C3=CC(=NO3)C4=CC=CC=C4.Cl |
正規SMILES |
C1CCN(CC1)CCCN(CC2=CC=CC=C2)C3=CC(=NO3)C4=CC=CC=C4.Cl |
その他のCAS番号 |
102820-99-5 |
同義語 |
5-(N-benzyl-N(3-piperidinopropyl))amino-3-phenylisoxazole HCl MLV 208 MLV-208 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



